molecular formula C13H17NO2 B2495213 Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2503201-90-7

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2495213
CAS No.: 2503201-90-7
M. Wt: 219.284
InChI Key: DPISPNNXLBAUDO-UHFFFAOYSA-N
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Description

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a tetrahydroquinoline derivative characterized by methyl substituents at positions 5 and 8 on the aromatic ring and a methyl ester group at position 6. Its structure combines a partially saturated quinoline core with substituents that modulate electronic, steric, and pharmacokinetic profiles.

Properties

IUPAC Name

methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-8-7-11(13(15)16-3)9(2)10-5-4-6-14-12(8)10/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPISPNNXLBAUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NCCC2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: Various substitution reactions can introduce different substituents at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of precursors under specific conditions. A common method includes the reaction of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base like triethylamine. This reaction is usually conducted in an inert atmosphere to prevent oxidation and is temperature-controlled to optimize yield .

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic properties:

  • Anticancer Activity : Research indicates significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 5.4 μM (HT-29 colorectal adenocarcinoma) to 17.2 μM (MSTO-211H biphasic mesothelioma), demonstrating its effectiveness in inhibiting cell growth .
Cell LineIC50 (μM)
HT-295.4
A278010.0
MSTO-211H17.2
  • Antimicrobial Properties : The compound exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Studies have shown that compounds similar to this compound can interact with neurotoxic agents in the brain. These compounds may offer protective effects against neurodegeneration by inhibiting pathways associated with neurotoxicity.

Enzyme Inhibition and Receptor Binding

Due to its structural similarity to natural alkaloids, this compound is utilized in studies focused on enzyme inhibition and receptor binding mechanisms relevant to various diseases .

Industrial Applications

In addition to its medicinal uses, this compound is employed in industrial settings:

  • Dyes and Pigments : Its stable quinoline structure allows it to be used in developing dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents critically influence the physicochemical and biological properties of tetrahydroquinoline derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Compound Name Substituents Molecular Formula Key Features Source
Target Compound 5,8-dimethyl, 6-COOCH₃ C₁₃H₁₇NO₂ Methyl groups on aromatic ring; ester at position 6
Methyl 4,4-dimethyl-6-quinolinecarboxylate 4,4-dimethyl (saturated ring), 6-COOCH₃ C₁₃H₁₇NO₂ Steric hindrance near nitrogen; potential altered receptor binding
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride 5,7-Cl, 6-COOH, HCl salt C₁₀H₉Cl₂NO₂·HCl Electron-withdrawing Cl groups; acidic form enhances solubility
Ethyl 6,6-dimethyl-2-oxo-hexahydroquinoline-3-carboxylate 6,6-dimethyl, 2-oxo, 3-COOCH₂CH₃ C₁₄H₁₉NO₃ Ketone group increases polarity; ethyl ester affects lipophilicity
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate 8-methyl, 6-COOCH₃ C₁₂H₁₅NO₂ Single methyl group reduces steric effects vs. target compound

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl ester and aromatic methyl groups likely increase logP compared to hydroxylated or chlorinated analogs, favoring blood-brain barrier penetration .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas methyl/ethyl esters enhance membrane permeability .

Biological Activity

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Interacts with neurotoxic agents and may protect neuronal cells.

The biological activity of this compound can be attributed to its structural similarities with natural alkaloids. Its mechanism of action involves:

  • Enzyme Inhibition : The compound acts on specific enzymes relevant to disease pathways.
  • Receptor Binding : It binds to receptors involved in neuroprotection and inflammation.
  • Cell Cycle Modulation : Alters phases of the cell cycle in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The findings showed significant inhibition of cell growth with IC50 values ranging from 5.4 to 17.2 μM across different cell types (HT-29 and A2780) .

Cell LineIC50 (μM)
HT-29 (Colorectal adenocarcinoma)5.4
A2780 (Ovarian carcinoma)10.0
MSTO-211H (Biphasic mesothelioma)17.2

The most effective enantiomer was identified as (R)-5a, which induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in treated cells .

Neuroprotective Effects

Research has suggested that compounds structurally related to this compound can prevent neurotoxic effects caused by endogenous neurotoxins. For instance, analogs have shown protective effects against neurodegeneration by inhibiting specific neurotoxic pathways .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common synthetic route includes the reaction of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base like triethylamine .

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